molecular formula C12H9BrClNO3 B2538413 Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate CAS No. 1989904-66-6

Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate

Cat. No. B2538413
CAS RN: 1989904-66-6
M. Wt: 330.56
InChI Key: XGHKAESCDIXPRQ-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate is a compound of great interest in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound with a molecular formula of C11H7BrClNO3.

Scientific Research Applications

  • Organic Synthesis Applications :

    • Ethyl oxazole-4-carboxylate derivatives, like the one , have been used in palladium-catalyzed direct (hetero)arylation, enabling efficient access to (hetero)aryloxazoles. This method has been applied to synthesize natural products such as balsoxin and texaline (Verrier et al., 2008).
    • In a study by Patil and Luzzio (2016), 2-(halomethyl)-4,5-diphenyloxazoles, which are structurally related to ethyl oxazole-4-carboxylate, were used as reactive scaffolds for synthetic elaboration, leading to the preparation of various oxazole derivatives (Patil & Luzzio, 2016).
  • Pharmaceutical Research :

    • Oxazole derivatives, such as ethyl oxazole-4-carboxylate, have been studied for their potential as transthyretin amyloid fibril inhibitors. Substituents on the oxazole ring, like a 3,5-dichlorophenyl group, significantly reduced amyloidogenesis, indicating their potential in treating amyloid diseases (Razavi et al., 2005).
    • Another study by Kattimani et al. (2013) synthesized a series of novel oxazole derivatives and evaluated their in vitro anticancer activity against various human tumor cell lines, demonstrating their potential as therapeutic agents (Kattimani et al., 2013).
  • Materials Science :

    • In the field of materials science, oxazole derivatives have been explored for their corrosion inhibition properties. For instance, a study on Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated its effectiveness as a corrosion inhibitor for aluminium alloys in hydrochloric acid, showcasing its potential in material protection and maintenance (Raviprabha & Bhat, 2021).

properties

IUPAC Name

ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO3/c1-2-17-12(16)10-11(18-6-15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHKAESCDIXPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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